2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the benzoyl group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the acetamide linkage: This involves the reaction of the quinoline derivative with 4-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a promising lead compound.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors in the body. The molecular targets could include DNA, proteins, or cell membranes, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent also based on the quinoline structure.
Cinchonine: An alkaloid with antimalarial properties.
Uniqueness
What sets 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide apart is its specific substitution pattern, which could confer unique biological activities and chemical reactivity. The presence of the benzoyl, methoxy, and fluorophenyl groups could enhance its interaction with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-22-12-19-21(13-23(22)34-2)29(15-24(30)28-18-10-8-17(27)9-11-18)14-20(26(19)32)25(31)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHXCOHIZWFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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